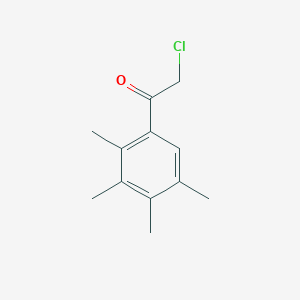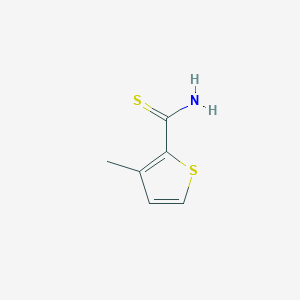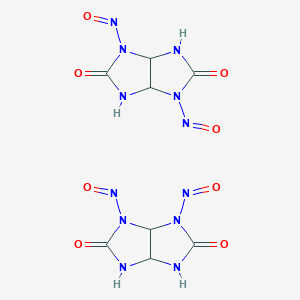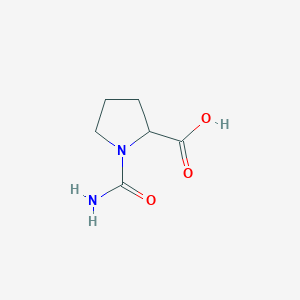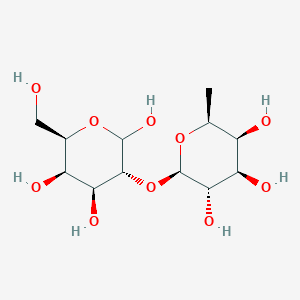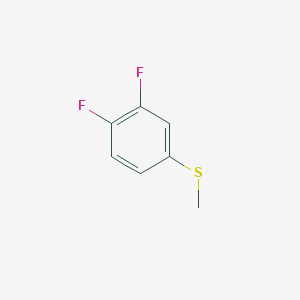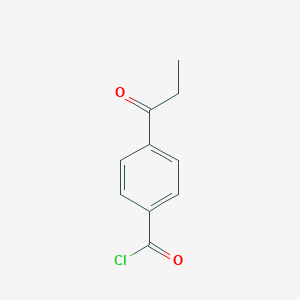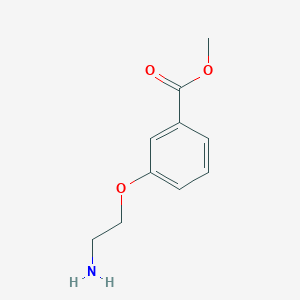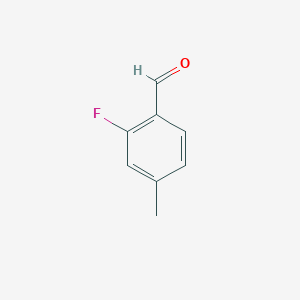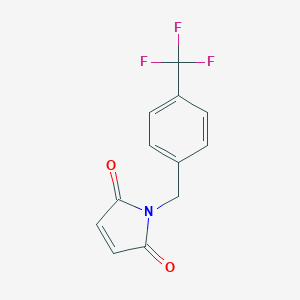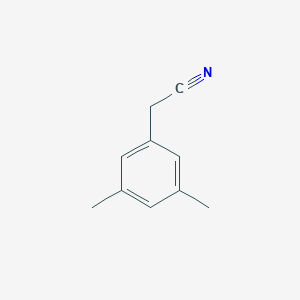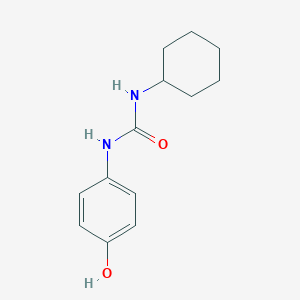
1-Cyclohexyl-3-(4-hydroxyphenyl)urea
説明
1-Cyclohexyl-3-(4-hydroxyphenyl)urea is a compound that belongs to the class of urea derivatives. Ureas are organic compounds with the functional group (R1R2N)(R3R4N)C=O, where R1-R4 can be a variety of different groups. The specific structure of 1-cyclohexyl-3-(4-hydroxyphenyl)urea suggests it contains a cyclohexyl group, a phenyl group with a hydroxy substituent, and the characteristic urea moiety.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. One such method is the Lossen rearrangement, which is a chemical reaction that transforms hydroxamic acids into isocyanates, which can then react with amines to form ureas . This method is advantageous as it can be performed without racemization under mild conditions and is compatible with various protecting groups. Moreover, the byproducts from this reaction can be recycled, making the process cost-effective and environmentally friendly.
Molecular Structure Analysis
The molecular structure of urea derivatives can exhibit interesting features such as intramolecular hydrogen bonding. For instance, cyclohexyl substituted urea compounds have been shown to form symmetrical intramolecular hydrogen bonds, which can be observed through NMR spectroscopy . These hydrogen bonds can lead to the formation of ionic structures, which may explain the catalytic activity of such compounds in organic and bioorganic reactions.
Chemical Reactions Analysis
Urea compounds can participate in a variety of chemical reactions. For example, they can react with cyclohexane-1,2-dione in an acid medium to form compounds with ten-membered rings . These reactions can lead to the formation of highly colored products, which can be used in colorimetric procedures for the determination of urea concentrations.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. Cyclohexane bis-urea compounds, for example, have been found to be efficient hydrogelators that can gel water and aqueous solutions . The gelation process depends on a balance between hydrophobicity and hydrophilicity, as well as the enantiomeric purity of the compound. The crystal structure of urea derivatives can also be influenced by hydrogen bonding interactions, as seen in the crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea .
科学的研究の応用
Chemical Transformations and Reactivity
1-Cyclohexyl-3-(4-hydroxyphenyl)urea has been involved in various chemical transformations. For example, the study of the reactivity of 2-cyclohexenones with urea under different conditions revealed the formation of diverse compounds, including 1-hydroxy-4-methyl-7-phenyl derivatives and 1-methyl-4-ureido-2,4-diazabicyclo[3.3.1]nonan-3-ones. These findings demonstrate the compound's versatility in chemical reactions, particularly in the formation of complex bicyclic structures (Wendelin & Kern, 1979).
Metabolic Studies
In metabolic studies, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea has been observed as a metabolite in the liver microsomal metabolism of related compounds. This indicates its relevance in biological processes and metabolic pathways, particularly in the context of its transformation and interaction with enzymes like cytochrome P-450 (May et al., 1979).
Medicinal Chemistry
In medicinal chemistry, compounds structurally related to 1-Cyclohexyl-3-(4-hydroxyphenyl)urea have been synthesized and evaluated for their pharmacological properties. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, highlighting the potential of such compounds in therapeutic applications (Vidaluc et al., 1995).
Enzymatic Transformation Studies
Studies on the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by laccase from the fungus Trametes versicolor revealed that hydroxyphenyl derivatives undergo enzymatic transformation, demonstrating the bioactive potential of these compounds in biological systems (Jolivalt et al., 1999).
In-silico Analysis for Anti-inflammatory Properties
An in-silico study evaluated 1,3-bis(p-hydroxyphenyl) urea for its potential anti-inflammatory effects through inhibition of COX-1 and TNF-α, highlighting the theoretical efficacy of this compound in reducing inflammation (Harahap et al., 2021).
Corrosion Inhibition Studies
Research on the inhibition effect of 1,3,5-triazinyl urea derivatives has shown their efficiency as corrosion inhibitors, indicating the practical applications of such compounds in protecting materials against corrosion (Mistry et al., 2011).
Electrocatalysis and Environmental Applications
Electro-Fenton systems have been used to degrade antimicrobials like triclosan and triclocarban, where compounds related to 1-Cyclohexyl-3-(4-hydroxyphenyl)urea played a significant role in the degradation process. This highlights the application of such compounds in environmental remediation and electrocatalysis (Sirés et al., 2007).
Metabolic Fate in Animals
Research on the metabolic fate of siduron (a structurally related compound) in animals identified metabolites in urine, which underscores the significance of these compounds in metabolic studies and their potential effects in biological systems (Belasco & Reiser, 1969).
特性
IUPAC Name |
1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLAWYIMRBTCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398784 | |
| Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-hydroxyphenyl)urea | |
CAS RN |
38652-23-2 | |
| Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



